molecular formula C7H10N2O3 B13172529 4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid

4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13172529
M. Wt: 170.17 g/mol
InChI Key: AHYFTJRAHUPUHI-UHFFFAOYSA-N
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Description

4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a hydroxy group at position 4, a propyl group at position 1, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters, amides, or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, and alcohols or amines for esterification and amidation reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, amides, or ethers.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups facilitate binding to active sites, while the pyrazole ring provides structural stability. This compound can inhibit enzyme activity by mimicking substrate molecules or by binding to allosteric sites, thereby altering enzyme conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and carboxylic acid groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

4-hydroxy-1-propylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-2-3-9-4-5(10)6(8-9)7(11)12/h4,10H,2-3H2,1H3,(H,11,12)

InChI Key

AHYFTJRAHUPUHI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)O)O

Origin of Product

United States

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